3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide is a chemical compound with the molecular formula C6H9O3P.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide typically involves the reaction of phosphindole derivatives with ethoxy groups under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. Common solvents used in the synthesis include ethanol and other organic solvents .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency .
Chemical Reactions Analysis
Types of Reactions: 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphindole oxides, while reduction can produce phosphindole hydrides .
Scientific Research Applications
3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex phosphindole derivatives.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
1-Ethoxy-1,2-dihydro-3H-phosphol-3-one 1-oxide: Shares a similar core structure but differs in functional groups.
Naphtho[1,2-e][1,3]oxazine derivatives: These compounds have similar structural motifs and are used in similar applications.
Uniqueness: 3H-Phosphindol-3-one, 1-ethoxy-1,2-dihydro-, 1-oxide is unique due to its specific ethoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
73466-84-9 |
---|---|
Molecular Formula |
C10H11O3P |
Molecular Weight |
210.17 g/mol |
IUPAC Name |
1-ethoxy-1-oxo-2H-phosphindol-3-one |
InChI |
InChI=1S/C10H11O3P/c1-2-13-14(12)7-9(11)8-5-3-4-6-10(8)14/h3-6H,2,7H2,1H3 |
InChI Key |
IJCUTULRTYINRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)CC(=O)C2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.